molecular formula C18H15ClN2O3 B2438911 Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate CAS No. 1030120-78-5

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate

Cat. No.: B2438911
CAS No.: 1030120-78-5
M. Wt: 342.78
InChI Key: DBVROIBQXFNHRF-UHFFFAOYSA-N
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Description

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with an amino group, a chlorophenyl group, and a methoxyacetate moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Methoxyacetate Addition: Finally, the methoxyacetate moiety can be added through an esterification reaction involving the quinoline derivative and methyl chloroacetate in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The nitro derivatives can be reduced back to amino compounds using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines to form thioether or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thiols, amines, base catalysts like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Thioether and amine derivatives.

Scientific Research Applications

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to its quinoline core.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. The amino and chlorophenyl groups may enhance its binding affinity to specific enzymes or receptors, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of an amino group, chlorophenyl group, and methoxyacetate moiety makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 2-[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-18(22)10-24-17-9-16(11-2-4-12(19)5-3-11)21-15-7-6-13(20)8-14(15)17/h2-9H,10,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVROIBQXFNHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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